Methyl 5-(3-oxobut-1-en-1-yl)furan-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-(3-oxobut-1-en-1-yl)furan-2-carboxylate is an organic compound that belongs to the class of furan derivatives It features a furan ring substituted with a methyl ester group and a 3-oxobut-1-en-1-yl side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(3-oxobut-1-en-1-yl)furan-2-carboxylate typically involves the reaction of furan derivatives with acylmethylenetriphenylphosphoranes. This reaction is carried out under controlled conditions to ensure the formation of the desired product. For instance, the reaction of 5-tert-butyl-2- and -3-furoyl phosphonates with acylmethylenetriphenylphosphoranes can yield a series of 1-R-1-oxo-3-(3-methyl-5-tert-butylfuran-2-yl)- and -R-1-oxo-3-(3-methyl-5-tert-butylfuran-3-yl)-3-(diethoxyphosphoryl)-2-propenes .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-(3-oxobut-1-en-1-yl)furan-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or other functional groups.
Substitution: The furan ring and the side chain can undergo substitution reactions with various nucleophiles and electrophiles.
Common Reagents and Conditions
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like hydrazine hydrate can induce cyclization and substitution reactions.
Major Products Formed
Oxidation: Formation of 1,2,3-selenodiazole derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of hydrazones or pyrazolines depending on the reaction conditions.
Wissenschaftliche Forschungsanwendungen
Methyl 5-(3-oxobut-1-en-1-yl)furan-2-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Methyl 5-(3-oxobut-1-en-1-yl)furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes, influencing biochemical reactions and metabolic processes. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl furan-2-carboxylate: A simpler derivative with similar structural features but lacking the 3-oxobut-1-en-1-yl side chain.
Methyl 5-(methoxymethyl)furan-2-carboxylate: Another furan derivative with a different substituent on the furan ring.
5-(Furan-3-yl)-2-methylpent-1-en-3-one: A structurally related compound with a different side chain.
Uniqueness
Methyl 5-(3-oxobut-1-en-1-yl)furan-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the furan ring and the 3-oxobut-1-en-1-yl side chain allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.
Eigenschaften
Molekularformel |
C10H10O4 |
---|---|
Molekulargewicht |
194.18 g/mol |
IUPAC-Name |
methyl 5-[(E)-3-oxobut-1-enyl]furan-2-carboxylate |
InChI |
InChI=1S/C10H10O4/c1-7(11)3-4-8-5-6-9(14-8)10(12)13-2/h3-6H,1-2H3/b4-3+ |
InChI-Schlüssel |
RSRPMJCRXCCSSE-ONEGZZNKSA-N |
Isomerische SMILES |
CC(=O)/C=C/C1=CC=C(O1)C(=O)OC |
Kanonische SMILES |
CC(=O)C=CC1=CC=C(O1)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.